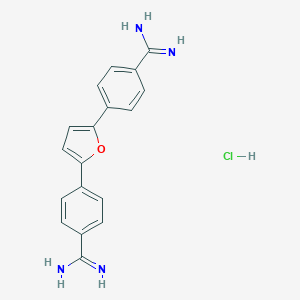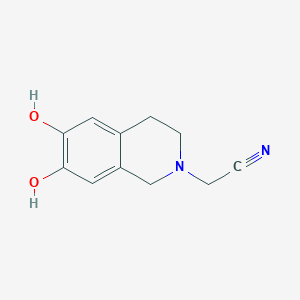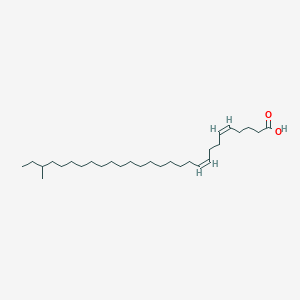
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, also known as MAD, is a naturally occurring fatty acid found in various plants and animals. It has gained attention in recent years due to its potential health benefits and its role in various biological processes. In
Mécanisme D'action
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase, and the modulation of lipid metabolism. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to activate peroxisome proliferator-activated receptors, which play a crucial role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have various biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of glucose metabolism, and the reduction of inflammation in the body. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has also been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its natural occurrence in various plant and animal tissues, making it easily accessible for extraction and analysis. However, one of the limitations of using (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid in lab experiments is its low abundance in natural sources, which can make isolation and purification challenging.
Orientations Futures
There are many future directions for the study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, including further exploration of its anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its potential role in the regulation of lipid and glucose metabolism. Additionally, the development of new methods for the synthesis and extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to increased availability and accessibility for further research. The study of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could also lead to the development of new therapeutic interventions for various diseases and conditions.
In conclusion, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, or (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid, is a naturally occurring fatty acid with potential health benefits and various biological functions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid could lead to new insights into its potential therapeutic applications and its role in various biological processes.
Méthodes De Synthèse
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid involves the reaction of 1-bromo-2-octene with methylmagnesium bromide, followed by the oxidative cleavage of the double bond using potassium permanganate. Extraction of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from natural sources involves the isolation of (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid from plant and animal tissues using various extraction methods.
Applications De Recherche Scientifique
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve glucose metabolism in diabetic patients. Additionally, (5Z,9Z)-26-methyloctacosa-5,9-dienoic acid has been found to have a positive impact on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propriétés
Numéro CAS |
153081-64-2 |
|---|---|
Nom du produit |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
Formule moléculaire |
C29H54O2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
(5Z,9Z)-26-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-3-28(2)26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
Clé InChI |
KTQWPVBHBHYYOY-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)CCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Synonymes |
26-methyl-5,9-octacosadienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



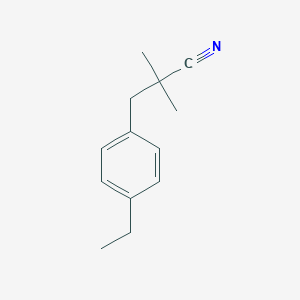
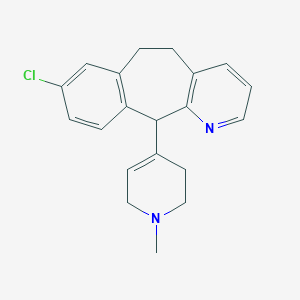
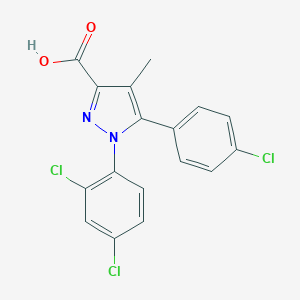
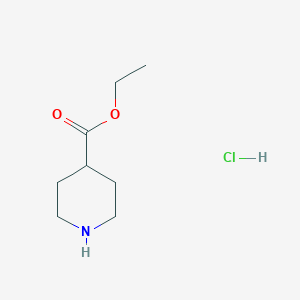
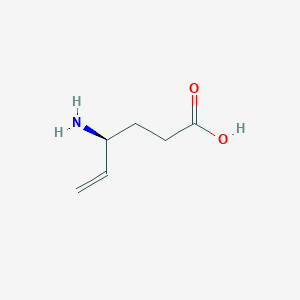
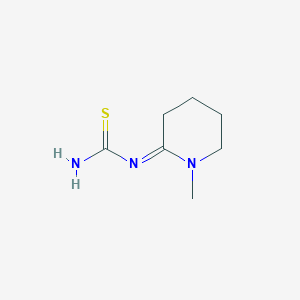

![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
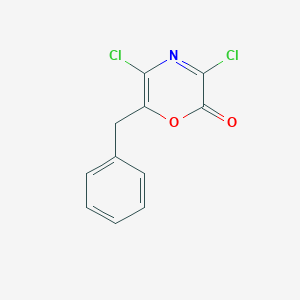
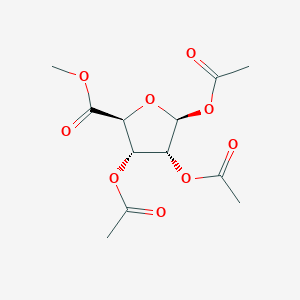
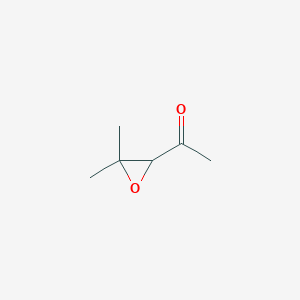
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
